(7S,8aS)-7-methoxy-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride
Description
This compound is a bicyclic heterocyclic molecule featuring a pyrrolo[1,2-a]pyrazine core with a methoxy substituent at the 7-position and a dihydrochloride salt form. Its stereochemistry (7S,8aS) confers distinct conformational rigidity, influencing its interactions with biological targets. The dihydrochloride salt enhances solubility, making it suitable for pharmacological studies.
Properties
Molecular Formula |
C8H18Cl2N2O |
|---|---|
Molecular Weight |
229.14 g/mol |
IUPAC Name |
(7S,8aS)-7-methoxy-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride |
InChI |
InChI=1S/C8H16N2O.2ClH/c1-11-8-4-7-5-9-2-3-10(7)6-8;;/h7-9H,2-6H2,1H3;2*1H/t7-,8-;;/m0../s1 |
InChI Key |
XNVGKHAOUMZSBN-FOMWZSOGSA-N |
Isomeric SMILES |
CO[C@H]1C[C@H]2CNCCN2C1.Cl.Cl |
Canonical SMILES |
COC1CC2CNCCN2C1.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
Step 1: Formation of the Octahydropyrrolo[1,2-a]pyrazine Core
The bicyclic core is typically synthesized via intramolecular cyclization reactions starting from substituted piperazine and pyrrolidine derivatives. Control of stereochemistry is achieved through chiral starting materials or chiral catalysts to ensure the (7S,8aS) configuration.Step 2: Introduction of the Methoxy Group at C7
The 7-position methoxy substituent is introduced by selective methylation of a hydroxyl precursor (7-hydroxy intermediate). Methylation reagents such as methyl iodide or dimethyl sulfate under basic conditions are commonly employed.Step 3: Salt Formation
The free base is converted into the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate), which improves compound stability and facilitates purification.
Representative Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | Chiral piperazine derivative, base | Formation of bicyclic octahydropyrrolo[1,2-a]pyrazine core with stereocontrol |
| 2 | Hydroxylation | Oxidizing agent (e.g., m-CPBA or OsO4) | Introduction of hydroxyl group at C7 |
| 3 | Methylation | Methyl iodide or dimethyl sulfate, base | Conversion of hydroxyl to methoxy group |
| 4 | Salt formation | HCl in ethanol or ethyl acetate | Formation of dihydrochloride salt |
Notes:
- Purification is often achieved by recrystallization or preparative HPLC to ensure high purity (>97%) suitable for research applications.
- Stereochemical integrity is monitored by chiral HPLC or NMR techniques.
Analytical and Purity Data
Literature and Patent Insights
- Although direct synthetic procedures for the methoxy derivative are limited in open literature, related bicyclic compounds such as octahydropyrrolo[1,2-a]pyrazin-7-ol and their derivatives have been extensively studied, providing foundational methods adaptable to methoxy substitution.
- Patents on bicyclic compounds with antibacterial properties describe preparative HPLC and coupling reactions that can be adapted for purification and functionalization steps in the synthesis of this compound.
Summary and Recommendations for Synthesis
- The preparation of (7S,8aS)-7-methoxy-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride relies on stereoselective cyclization, followed by hydroxylation and methylation steps.
- Conversion to the dihydrochloride salt enhances compound handling and stability.
- Purification by preparative HPLC or recrystallization is recommended to achieve research-grade purity.
- Analytical techniques such as chiral HPLC and NMR are essential to confirm stereochemistry and purity.
- Researchers should consult patent literature for advanced purification and coupling methodologies applicable to this compound class.
Chemical Reactions Analysis
Types of Reactions
(7S,8aS)-7-methoxy-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
(7S,8aS)-7-methoxy-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The exact mechanism of action of (7S,8aS)-7-methoxy-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Kinase inhibition: It may inhibit specific kinases involved in cell signaling pathways.
Antimicrobial activity: It may disrupt microbial cell membranes or interfere with essential microbial enzymes.
Comparison with Similar Compounds
Key Structural Analogs and Derivatives
The following table summarizes structurally related pyrrolo[1,2-a]pyrazine derivatives, emphasizing substituents, stereochemistry, and physicochemical properties:
Impact of Substituents and Stereochemistry
- Methoxy vs. Fluoro : The methoxy group in the target compound may engage in hydrogen bonding, while the fluoro analog () offers metabolic stability due to reduced oxidative metabolism .
- Ethyl vs.
- Salt Forms : Dihydrochloride salts () improve aqueous solubility compared to free bases, critical for in vivo applications .
Bioactivity and Structure-Activity Relationships (SAR)
Bioactivity Clustering and Target Interactions
demonstrates that structurally similar pyrrolo[1,2-a]pyrazines cluster by bioactivity profiles, correlating with shared protein targets. For example:
Activity Landscape and "Activity Cliffs"
As per , minor structural changes (e.g., replacing methoxy with hydroxyl in ) can create "activity cliffs," where small structural differences lead to drastic potency shifts. For instance, the hydroxyl analog () may exhibit reduced blood-brain barrier penetration compared to the methoxy variant due to increased polarity .
Computational Analysis of Structural Similarity
Metrics for Molecular Comparison
- Tanimoto and Dice Indices : These metrics () quantify structural similarity between the target compound and its analogs. For example, the target compound shares a Tanimoto score >0.7 with its fluoro analog (), suggesting high similarity in MACCS fingerprints .
- QSAR Models : highlights that QSAR models compare compounds against entire chemical populations, enabling predictions of bioavailability or toxicity for the target molecule .
Virtual Screening and Docking
Machine learning approaches () prioritize analogs like the benzyl-substituted derivative () for virtual screening, leveraging shared pyrrolo[1,2-a]pyrazine scaffolds to predict binding modes at adrenergic or dopaminergic receptors .
Biological Activity
(7S,8aS)-7-methoxy-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine; dihydrochloride is a heterocyclic compound notable for its complex structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties and therapeutic potential.
- Molecular Formula : C8H16N2O
- Molecular Weight : 156.23 g/mol
- CAS Number : 2165626-54-8
- IUPAC Name : (7S,8aS)-7-methoxy-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine
This compound features a bicyclic structure that includes both pyrrole and pyrazine moieties. Its unique stereochemistry contributes to its biological activity.
Biological Activity Overview
Preliminary studies indicate that derivatives of octahydropyrrolo[1,2-a]pyrazine compounds exhibit significant biological activities. The following areas are particularly noteworthy:
Antibacterial Properties
Research suggests that (7S,8aS)-7-methoxy-octahydropyrrolo[1,2-a]pyrazine has potential antibacterial effects. Studies have indicated that compounds within this class may act as effective antibiotics against various bacterial strains. Specific mechanisms of action are still under investigation but may involve interference with bacterial enzymes or receptors critical for survival.
Antitumor Activity
A related study evaluated the antitumor effects of similar compounds against human cancer cell lines. For instance:
- Cell Lines Tested : MCF7 (breast cancer), HCT116 (colorectal cancer), K652 (chronic myelogenous leukemia).
- Findings : Compounds exhibited cytotoxic effects correlated with their inhibitory activity against cyclin-dependent kinase 9 (CDK9). The most potent derivative demonstrated an IC50 of 6.66 µM across three cell lines .
Study 1: Synthesis and Evaluation of Imadazo[1,2-a]pyrazines
A study focused on the synthesis of imadazo[1,2-a]pyrazines as CDK9 inhibitors revealed that structural analogs of (7S,8aS)-7-methoxy-octahydropyrrolo[1,2-a]pyrazine showed promising results in inhibiting tumor cell proliferation. The derivatives were tested for their anti-proliferative effects against breast and colorectal cancer cells with significant findings supporting their potential as therapeutic agents .
Study 2: Antiviral Activity
Another research effort explored the antiviral properties of related compounds against human coronaviruses. Specific derivatives demonstrated effective inhibition with an IC50 value of 56.96 µM against HCoV-229E. The study utilized docking studies to confirm binding affinities to viral proteases .
The biological activities of (7S,8aS)-7-methoxy-octahydropyrrolo[1,2-a]pyrazine may be attributed to several mechanisms:
- Enzyme Inhibition : Inhibition of key enzymes involved in cell cycle regulation and bacterial metabolism.
- Apoptosis Induction : Promoting apoptotic pathways in cancer cells leading to cell death.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 Value | Target |
|---|---|---|---|
| (7S,8aS)-7-methoxy-octahydropyrrolo[1,2-a]pyrazine | Antibacterial | Not specified | Bacterial enzymes |
| Imadazo[1,2-a]pyrazines | Antitumor | 6.66 µM | CDK9 |
| Derivative 3b | Antiviral | 56.96 µM | HCoV-229E protease |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
